molecular formula C14H11FO3 B6398808 3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261961-67-4

3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6398808
CAS RN: 1261961-67-4
M. Wt: 246.23 g/mol
InChI Key: YKJLPAHQLRJLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid (3-F5HPMBA) is an organic compound that is widely used in the synthesis of various organic compounds. It is a white crystalline solid with a melting point of 52-54°C. It is soluble in water and most organic solvents. It is commonly used in the pharmaceutical industry as a starting material for the synthesis of various drugs.

Mechanism of Action

3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95% is used as a starting material for the synthesis of various organic compounds. It acts as a nucleophile and reacts with electrophiles such as electrophilic halogens, acyl halides, and nitriles. It can also be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95% is not known to have any biochemical or physiological effects. It is only used as a starting material for the synthesis of various organic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize and can be used for the synthesis of various organic compounds. The main limitation is that it is not very stable and can be easily hydrolyzed under alkaline conditions.

Future Directions

In the future, 3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95% can be used for the synthesis of various drugs, dyes, and polymers. It can also be used for the synthesis of various fluorescent probes for imaging and monitoring of biological processes. It can also be used for the synthesis of various heterocyclic compounds. Additionally, it can be used for the synthesis of various organic compounds with improved properties such as increased solubility, increased stability, and increased potency.

Synthesis Methods

3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95% can be synthesized by reacting 3-fluoro-5-hydroxyphenylacetic acid (3-F5HPAA) with methylbenzoate in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 70-80°C for 2 hours. After the reaction is complete, the product is isolated by filtration and recrystallization.

Scientific Research Applications

3-(3-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid, 95% is widely used in scientific research for the synthesis of various compounds. It is used as a starting material for the synthesis of various drugs and pharmaceuticals. It is also used for the synthesis of various dyes, polymers, and other organic compounds. It is also used in the synthesis of various fluorescent probes for imaging and monitoring of biological processes.

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-12(3-2-4-13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJLPAHQLRJLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689379
Record name 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-67-4
Record name 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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